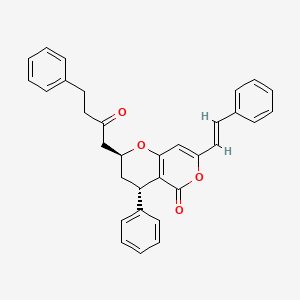

katsumadain A

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H28O4 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

(2S,4S)-2-(2-oxo-4-phenylbutyl)-4-phenyl-7-[(E)-2-phenylethenyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one |

InChI |

InChI=1S/C32H28O4/c33-26(18-16-23-10-4-1-5-11-23)20-28-21-29(25-14-8-3-9-15-25)31-30(35-28)22-27(36-32(31)34)19-17-24-12-6-2-7-13-24/h1-15,17,19,22,28-29H,16,18,20-21H2/b19-17+/t28-,29+/m1/s1 |

InChI Key |

IAIGBNIWSBFKNA-FIACUDKOSA-N |

Isomeric SMILES |

C1[C@H](OC2=C([C@@H]1C3=CC=CC=C3)C(=O)OC(=C2)/C=C/C4=CC=CC=C4)CC(=O)CCC5=CC=CC=C5 |

Canonical SMILES |

C1C(OC2=C(C1C3=CC=CC=C3)C(=O)OC(=C2)C=CC4=CC=CC=C4)CC(=O)CCC5=CC=CC=C5 |

Synonyms |

katsumadain A |

Origin of Product |

United States |

Foundational & Exploratory

Katsumadain A: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Abstract

Katsumadain A, a diarylheptanoid, has emerged as a significant natural product with promising therapeutic potential. First isolated from the seeds of Alpinia katsumadai Hayata, a plant utilized in traditional medicine, this compound has demonstrated notable bioactivities, including antiviral and anti-inflammatory effects. This technical guide provides an in-depth overview of the discovery, natural source, and detailed experimental protocols for the isolation and characterization of this compound. Furthermore, it elucidates the current understanding of its mechanism of action, focusing on its role as a neuraminidase inhibitor and its potential modulation of inflammatory signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking comprehensive technical information on this compound.

Introduction

Natural products continue to be a vital source of novel chemical entities for drug discovery. Among these, diarylheptanoids, a class of plant secondary metabolites, have garnered considerable attention for their diverse pharmacological properties. This compound is a representative of this class, distinguished by its unique chemical structure and significant biological activities.

This guide aims to consolidate the available scientific information on this compound, presenting it in a structured and technically detailed format to facilitate further research and development.

Discovery and Natural Source

This compound was first discovered as a constituent of the seeds of Alpinia katsumadai Hayata, a perennial herbaceous plant belonging to the Zingiberaceae (ginger) family.[1] This plant is primarily distributed in southern China and is a component of traditional Chinese medicine, where it has been used for the treatment of emesis and gastric disorders.[1] The seeds of A. katsumadai are a rich source of various bioactive compounds, including other diarylheptanoids, flavonoids, and essential oils.[2]

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) |

| Data not available in search results |

Note: The specific chemical shifts, coupling constants, and mass-to-charge ratios for this compound were not explicitly available in the provided search results. The tables are structured to be populated with this data once obtained.

Experimental Protocols

Isolation of this compound from Alpinia katsumadai Seeds

The following protocol is a generalized procedure based on common phytochemical isolation techniques for diarylheptanoids from Alpinia species. A specific, detailed protocol for this compound was not found in the provided search results.

4.1.1. Plant Material and Extraction

-

Obtain dried and powdered seeds of Alpinia katsumadai Hayata.

-

Macerate the powdered seeds with 95% ethanol at room temperature for a period of 7 days, with occasional agitation.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

4.1.2. Fractionation and Purification

-

Subject the crude ethanol extract to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualize the spots under UV light or by staining with a suitable reagent (e.g., phosphomolybdic acid).

-

Combine fractions showing similar TLC profiles.

-

Subject the fractions containing the compound of interest to further purification using repeated column chromatography on silica gel or reversed-phase C18 silica gel.

-

For final purification, employ preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Neuraminidase Inhibition Assay

This compound has been identified as an inhibitor of influenza virus neuraminidase.[1] The following is a general protocol for a fluorescence-based neuraminidase inhibition assay.

4.2.1. Materials and Reagents

-

This compound (test compound)

-

Oseltamivir carboxylate (positive control)

-

Influenza A virus (e.g., A/PR/8/34 H1N1)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., ethanol/glycine-NaOH buffer)

-

Black 96-well microplates

-

Fluorescence microplate reader

4.2.2. Assay Procedure

-

Prepare serial dilutions of this compound and oseltamivir in assay buffer.

-

In a black 96-well plate, add the diluted compounds.

-

Add a standardized amount of influenza A virus to each well containing the test compounds and controls.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the released 4-methylumbelliferone using a microplate reader (excitation ~365 nm, emission ~450 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

Neuraminidase Inhibition

The primary antiviral mechanism of action identified for this compound is the inhibition of influenza virus neuraminidase.[1] Neuraminidase is a crucial enzyme for the release of progeny virions from infected host cells. By inhibiting this enzyme, this compound effectively traps the newly formed viruses on the cell surface, preventing their spread and replication.

Caption: Inhibition of Influenza Virus Release by this compound.

Anti-inflammatory Signaling Pathways

While direct studies on the anti-inflammatory signaling pathways of this compound are limited, research on cardamonin, a structurally related chalcone also found in Alpinia katsumadai, provides valuable insights. Cardamonin has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, while inducing the expression of heme oxygenase-1 (HO-1).[3] Given the structural similarities and common plant source, it is plausible that this compound may share similar anti-inflammatory mechanisms.

References

- 1. Bioinspired total synthesis of this compound by organocatalytic enantioselective 1,4-conjugate addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activities of cardamonin from Alpinia katsumadai through heme oxygenase-1 induction and inhibition of NF-κB and MAPK signaling pathway in the carrageenan-induced paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Isolation of Katsumadain A from Alpinia katsumadai

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of katsumadain A, a bioactive diarylheptanoid, from the seeds of Alpinia katsumadai. The document details experimental protocols, quantitative data, and the signaling pathways associated with its therapeutic effects, tailored for a scientific audience in drug discovery and development.

Introduction to this compound and Alpinia katsumadai

Alpinia katsumadai, a plant in the ginger family (Zingiberaceae), is a traditional Chinese medicine used for various ailments, including gastrointestinal disorders and emesis.[1] Its seeds are a rich source of various bioactive compounds, including diarylheptanoids, flavonoids, and terpenoids. Among these, this compound has garnered significant interest for its potent biological activities. Notably, it has been identified as an inhibitor of influenza virus neuraminidase, suggesting its potential as an antiviral agent.[2] Furthermore, extracts of Alpinia katsumadai have demonstrated antioxidant and anti-inflammatory properties, pointing to a broader therapeutic potential for its constituents.[1]

This guide will focus on the practical aspects of isolating this compound, providing detailed protocols synthesized from established methods for the purification of related diarylheptanoids from Alpinia species.

Experimental Protocols for the Isolation of this compound

Plant Material and Extraction

2.1.1. Plant Material: Dried seeds of Alpinia katsumadai should be obtained from a reputable supplier and authenticated by a qualified botanist. The seeds are ground into a fine powder before extraction.

2.1.2. Extraction Protocol: A common and effective method for extracting diarylheptanoids is microwave-assisted extraction (MAE), which offers improved efficiency over conventional solvent extraction.[3][6]

-

Solvent: 80% Methanol in water

-

Procedure:

-

Mix the powdered seeds of Alpinia katsumadai with the 80% methanol solvent in a suitable vessel for microwave extraction. A solid-to-liquid ratio of 1:20 (g/mL) is recommended.

-

Perform microwave-assisted extraction at a power of 600 W for a duration of 3 minutes.

-

After extraction, filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification of this compound

A multi-step chromatographic approach is typically employed to isolate this compound from the crude extract. This involves an initial fractionation by silica gel column chromatography followed by final purification using preparative high-performance liquid chromatography (HPLC).

2.2.1. Silica Gel Column Chromatography:

This step serves to separate the crude extract into fractions of varying polarity, enriching the concentration of this compound in one or more fractions.

-

Stationary Phase: Silica gel (200-300 mesh)

-

Mobile Phase: A gradient of hexane and ethyl acetate.

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

-

Collect fractions of the eluate and monitor their composition using thin-layer chromatography (TLC).

-

Combine fractions that show a similar profile and contain the compound of interest (based on comparison with a standard, if available, or subsequent analysis).

-

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC):

This is the final step to obtain highly purified this compound.

-

Column: A reversed-phase C18 column is typically used for the separation of diarylheptanoids.

-

Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid to improve peak shape).

-

Procedure:

-

Dissolve the this compound-enriched fraction from the silica gel column in the mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Elute with a linear gradient of acetonitrile in water. A typical gradient might start at 30% acetonitrile and increase to 70% over 40 minutes.

-

Monitor the elution profile with a UV detector at a wavelength of approximately 280 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Quantitative Data

While specific yield and purity data for the isolation of this compound are not extensively reported, the following table provides representative data for the isolation of related diarylheptanoids from Alpinia species, which can serve as a benchmark.[3][5]

| Compound | Starting Material | Extraction Method | Purification Method | Yield (mg) from 2.0g Crude Extract | Purity (%) | Reference |

| Alpinetin | Alpinia katsumadai | MAE | HSCCC | 7.5 | 98.3 | [3] |

| Cardamomin | Alpinia katsumadai | MAE | HSCCC & Prep-HPLC | 1.4 | 99.8 | [3] |

| 1,7-diphenyl-4,6-heptadien-3-one | Alpinia katsumadai | MAE | HSCCC | 2.6 | 93.0 | [3] |

| Diarylheptanoid Mix | Alpinia officinarum | Petroleum Ether | HSCCC | 7.37 - 15.44 | >93 | [5] |

Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment in the molecule. | The spectrum will show characteristic signals for the aromatic protons, the protons of the heptane chain, and any hydroxyl or other functional groups. |

| ¹³C NMR | To determine the carbon skeleton of the molecule. | The spectrum will show the number of unique carbon atoms and their chemical environment, confirming the diarylheptanoid structure. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound and characteristic fragment ions. |

Signaling Pathways and Biological Activity

This compound exhibits its biological effects through the modulation of specific signaling pathways.

Neuraminidase Inhibition

This compound is a known inhibitor of influenza virus neuraminidase.[2] This enzyme is crucial for the release of new virus particles from infected cells. By inhibiting neuraminidase, this compound can halt the spread of the virus.

Potential Antioxidant and Anti-inflammatory Pathways

While direct evidence for this compound is still emerging, other compounds from Alpinia katsumadai have been shown to possess antioxidant and anti-inflammatory activities, often through the modulation of the Nrf2 and NF-κB signaling pathways. It is plausible that this compound shares these mechanisms.

5.2.1. Nrf2 Signaling Pathway (Antioxidant Response):

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

5.2.2. NF-κB Signaling Pathway (Anti-inflammatory Response):

The NF-κB pathway is a central regulator of inflammation. Its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Conclusion

This technical guide outlines a comprehensive approach to the isolation and characterization of this compound from Alpinia katsumadai. The provided protocols, synthesized from the literature on related compounds, offer a robust starting point for researchers. The known neuraminidase inhibitory activity of this compound, coupled with the potential for antioxidant and anti-inflammatory effects through the Nrf2 and NF-κB pathways, underscores its promise as a lead compound for drug development. Further research is warranted to elucidate the precise quantitative aspects of its isolation and to confirm its full range of biological activities and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Isolation and purification of diarylheptanoids from Alpinia officinarum Hance by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of flavonoids and diarylheptanoid from Alpinia katsumadai hayata by microwave-assisted extraction and high-speed counter-current chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

biosynthetic pathway of katsumadain A

An In-depth Technical Guide on the Biosynthetic Pathway of Katsumadain A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diarylheptanoid found in the seeds of Alpinia katsumadai, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for developing sustainable production methods and for engineering novel analogs. This technical guide provides a comprehensive overview of the proposed , detailing the precursor molecules, key enzymatic steps, and relevant methodologies for pathway elucidation. While the complete enzymatic machinery in Alpinia katsumadai remains to be fully characterized, this guide synthesizes the current understanding based on analogous pathways and bio-inspired chemical syntheses.

Introduction

This compound is a complex diarylheptanoid natural product isolated from the seeds of Alpinia katsumadai Hayata. Diarylheptanoids, a class of plant secondary metabolites, are known for their diverse biological activities. The unique structure of this compound, featuring a styryl-2-pyranone moiety linked to a diarylheptanoid backbone, contributes to its notable bioactivities. Elucidating its biosynthetic pathway is a critical step towards harnessing its full therapeutic potential through biotechnological production or the creation of novel derivatives.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway provides the fundamental building blocks for a vast array of natural products, including flavonoids, lignans, and stilbenoids. The proposed pathway for this compound can be divided into three main stages:

-

Biosynthesis of Cinnamic Acid Derivatives: The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequent hydroxylations and methylations, catalyzed by enzymes such as Cinnamate-4-hydroxylase (C4H) and O-methyltransferases (OMTs) , produce a variety of substituted cinnamic acid derivatives that serve as precursors for the downstream steps.

-

Formation of Key Precursors: The biosynthesis of this compound is believed to proceed through the formation of two key intermediates: styryl-2-pyranone and alnustone .

-

Styryl-2-pyranone Biosynthesis: Styryl-2-pyrones are polyketides, and their formation is likely catalyzed by a Type III Polyketide Synthase (PKS) , specifically a Styrylpyrone Synthase (SPS) . This enzyme would catalyze the condensation of a cinnamoyl-CoA derivative (as a starter unit) with two molecules of malonyl-CoA (as extender units) to form a linear triketide, which then undergoes lactonization to form the characteristic α-pyrone ring of the styryl-2-pyranone.

-

Alnustone Biosynthesis: Alnustone is a diarylheptanoid. Its biosynthesis is proposed to involve the condensation of a phenylpropanoid unit with a polyketide-derived chain. The precise enzymatic steps for alnustone formation in A. katsumadai are not yet elucidated but are thought to involve enzymes from the phenylpropanoid and polyketide pathways. Metabolomic studies have confirmed the presence of alnustone in the seeds of Alpinia katsumadai[1].

-

-

Final Condensation to form this compound: The terminal step in the proposed pathway is the condensation of styryl-2-pyranone and alnustone. Bio-inspired chemical syntheses suggest that this reaction proceeds via a 1,6-conjugate addition followed by an oxa-Michael addition cascade reaction [2]. In the plant, this crucial step is likely catalyzed by a specific, yet to be identified, enzyme.

Visualization of the Proposed Biosynthetic Pathway

The following diagrams illustrate the key stages in the proposed .

Caption: Overview of the proposed .

Caption: Proposed enzymatic formation of styryl-2-pyranone.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetics or precursor conversion rates, for the specific enzymes involved in the this compound biosynthetic pathway in Alpinia katsumadai. The following table summarizes the types of quantitative data that are essential for a complete understanding and for future metabolic engineering efforts.

| Parameter | Description | Relevance to this compound Biosynthesis |

| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and turnover number (kcat) for key enzymes like PAL, C4H, SPS, and the final condensing enzyme. | Determines substrate affinity and catalytic efficiency, which are crucial for identifying rate-limiting steps and for designing efficient biocatalytic processes. |

| Precursor Conversion Rates | The efficiency with which precursors like L-phenylalanine, styryl-2-pyranone, and alnustone are converted to downstream products. | Provides insights into the overall flux through the pathway and helps in optimizing precursor supply for enhanced production. |

| Metabolite Concentrations | In planta concentrations of this compound, its precursors, and intermediates in different tissues and developmental stages of A. katsumadai. | Helps to identify the primary sites of biosynthesis and accumulation, and to correlate gene expression with metabolite production. |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, metabolomics, and biochemical characterization of enzymes. Below are detailed methodologies for key experiments.

Transcriptome Analysis to Identify Candidate Genes

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis by analyzing the transcriptome of Alpinia katsumadai tissues with high accumulation of this compound (e.g., seeds).

Methodology:

-

RNA Extraction: Total RNA is extracted from the seeds of A. katsumadai at different developmental stages using a suitable plant RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used for the synthesis of cDNA. Sequencing libraries are then prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

De Novo Transcriptome Assembly and Annotation: The raw sequencing reads are filtered and assembled into unigenes. These unigenes are then annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO) to predict their functions.

-

Identification of Candidate Genes: The annotated transcriptome is searched for unigenes homologous to known enzymes of the phenylpropanoid pathway (PAL, C4H, 4CL), polyketide synthases (especially Type III PKSs like CHS and SPS), and other enzyme classes potentially involved in the final condensation step (e.g., BAHD acyltransferases, reductases).

-

Differential Gene Expression Analysis: The expression levels of candidate genes are compared across different tissues and developmental stages to identify those that are co-expressed with the accumulation of this compound.

Caption: Workflow for transcriptome analysis to identify biosynthetic genes.

Metabolite Profiling using LC-MS/MS

Objective: To identify and quantify this compound and its putative precursors in Alpinia katsumadai extracts.

Methodology:

-

Sample Preparation: Seeds of A. katsumadai are ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., methanol/water). The extract is then filtered and prepared for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole). Chromatographic separation is achieved on a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

-

Data Analysis: The acquired MS and MS/MS data are processed to identify and quantify the target metabolites by comparing their retention times and mass fragmentation patterns with those of authentic standards.

Biochemical Characterization of Candidate Enzymes

Objective: To functionally characterize the candidate enzymes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Heterologous Expression: The full-length coding sequences of the candidate genes are amplified by PCR and cloned into an appropriate expression vector. The recombinant proteins are then expressed in a suitable host system, such as E. coli or yeast.

-

Protein Purification: The expressed recombinant proteins are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: The catalytic activity of the purified enzymes is tested in vitro using the putative substrates. For example, a candidate SPS would be incubated with a cinnamoyl-CoA derivative and malonyl-CoA, and the reaction products would be analyzed by HPLC or LC-MS to detect the formation of the corresponding styryl-2-pyranone.

-

Kinetic Analysis: The kinetic parameters (Km and kcat) of the functionally confirmed enzymes are determined by measuring the initial reaction rates at varying substrate concentrations.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. While significant progress has been made in understanding the general pathways of diarylheptanoid and styrylpyrone biosynthesis, the specific enzymes and regulatory mechanisms in Alpinia katsumadai remain a promising area for investigation. The application of integrated 'omics' approaches, including genomics, transcriptomics, and metabolomics, will be instrumental in identifying the complete set of genes involved. Subsequent biochemical characterization of the encoded enzymes will not only validate the proposed pathway but also provide the necessary tools for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its derivatives. This will undoubtedly accelerate the development of new therapeutic agents based on this fascinating natural product.

References

Katsumadain A: A Potential Neuroprotective Agent - A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the neuroprotective effects of katsumadain A is currently limited. This document synthesizes available data on the neuroprotective activities of structurally related diarylheptanoids isolated from the same genus, Alpinia, to infer the potential mechanisms and therapeutic avenues for this compound. The experimental data and pathways described herein are based on these related compounds and should be considered as a predictive framework for future research on this compound.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is oxidative stress, which leads to cellular damage and apoptosis. Natural products have emerged as a promising source of novel therapeutic agents with neuroprotective properties. Diarylheptanoids, a class of plant secondary metabolites, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. This compound, a diarylheptanoid isolated from Alpinia katsumadai, is a compound of interest for its potential neuroprotective applications. This whitepaper will explore the putative neuroprotective mechanisms of this compound by examining the established effects of related diarylheptanoids.

Putative Mechanisms of Neuroprotection by this compound

Based on studies of other diarylheptanoids isolated from Alpinia officinarum, the neuroprotective effects of this compound are likely mediated through two primary mechanisms: the reduction of oxidative stress and the modulation of pro-survival signaling pathways.

Antioxidant and Anti-inflammatory Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. Several diarylheptanoids have shown significant efficacy in mitigating oxidative stress in neuronal cell models.

It is hypothesized that this compound, sharing a similar chemical scaffold, possesses comparable antioxidant properties. These may include the direct scavenging of free radicals and the reduction of lipid peroxidation, thereby protecting neuronal cells from oxidative damage.

Modulation of Pro-Survival Signaling Pathways

Beyond direct antioxidant effects, diarylheptanoids have been shown to activate intracellular signaling cascades that promote cell survival and inhibit apoptosis. A key pathway implicated is the AKT/mTOR pathway, which is central to cell growth, proliferation, and survival. Activation of this pathway could be a crucial mechanism by which this compound may protect neurons from ischemic or toxic insults.

Quantitative Data on Neuroprotective Effects of Related Diarylheptanoids

The following tables summarize the quantitative data from studies on diarylheptanoids with neuroprotective effects, providing a benchmark for potential future studies on this compound.

Table 1: Neuroprotective Effects of Diarylheptanoids on H₂O₂-Damaged SH-SY5Y Cells

| Compound | Concentration (µM) | Neuroprotective Effect (Cell Viability %) | Reference |

| Compound 7 | 5, 10, 20 | Significant increase vs. control | [1] |

| Compound 10 | 5, 10, 20 | Significant increase vs. control | [1] |

| Compound 12 | 5, 10, 20 | Significant increase vs. control | [1] |

| Compound 22 | 5, 10, 20 | Significant increase vs. control | [1] |

| Compound 25 | 5, 10, 20 | Significant increase vs. control | [1] |

| EGCG (positive control) | 20 | Significant increase vs. control | [1] |

Table 2: Effect of Diarylheptanoids on Oxidative Stress Markers in H₂O₂-Damaged SH-SY5Y Cells

| Compound | Effect on ROS Levels | Effect on MDA Generation | Effect on NO Generation | Reference |

| Compound 10 | Significantly reduced | Significantly inhibited | Significantly inhibited | [1] |

| Compound 22 | Significantly reduced | Significantly inhibited | Significantly inhibited | [1] |

| Compound 25 | Significantly reduced | Significantly inhibited | Significantly inhibited | [1] |

| Compound 33 | Significantly reduced | Significantly inhibited | Significantly inhibited | [1] |

Table 3: Neuroprotective Effects of Dimeric Diarylheptanoids on Primary Cortical Neurons (OGD/R Model)

| Compound | Effect on Cell Viability | Implicated Signaling Pathway | Reference |

| (+)-1 (dextrorotatory enantiomer of alpinidinoid A) | Significantly reversed the decrease in cell viability | Activation of AKT/mTOR | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the neuroprotective effects of diarylheptanoids.

Cell Culture and Induction of Oxidative Stress

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Oxidative Stress: To model neuronal damage, cells are exposed to an oxidative agent such as hydrogen peroxide (H₂O₂). The concentration and duration of exposure are optimized to induce a significant but not complete loss of cell viability.

Assessment of Neuroprotective Activity

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

-

Seed SH-SY5Y cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period.

-

Induce oxidative stress by adding H₂O₂.

-

After incubation, add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Measurement of Oxidative Stress Markers

-

ROS Assay: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

MDA Assay: Malondialdehyde (MDA) is a marker of lipid peroxidation and can be quantified using a thiobarbituric acid reactive substances (TBARS) assay.

-

NO Assay: Nitric oxide (NO) levels can be determined using the Griess reagent.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

-

Cell Type: Primary cortical neurons are isolated from embryonic rodents.

-

OGD: Neurons are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period to simulate ischemic conditions.

-

Reoxygenation: The medium is replaced with a normal culture medium, and the cells are returned to a normoxic incubator to mimic reperfusion.

-

Assessment: Cell viability and apoptosis are assessed using methods like the MTT assay and TUNEL staining.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total AKT, phosphorylated AKT, total mTOR, phosphorylated mTOR) followed by incubation with secondary antibodies conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

Visualizations: Signaling Pathways and Workflows

Proposed Neuroprotective Signaling Pathway of this compound

Caption: Proposed mechanism of this compound neuroprotection.

Experimental Workflow for Assessing Neuroprotective Effects

Caption: Workflow for neuroprotective activity assessment.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is still forthcoming, the existing research on structurally similar diarylheptanoids provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The data from related compounds suggest that this compound may exert neuroprotective effects through the attenuation of oxidative stress and the activation of pro-survival signaling pathways such as the AKT/mTOR cascade.

Future research should focus on validating these hypotheses directly with this compound. This would involve a systematic evaluation of its efficacy in various in vitro and in vivo models of neurodegeneration. Key experimental steps should include:

-

Confirmation of antioxidant activity: Quantifying the ability of this compound to scavenge free radicals and inhibit lipid peroxidation in neuronal cells.

-

Elucidation of signaling pathways: Investigating the effect of this compound on key signaling molecules involved in cell survival and apoptosis, including the AKT/mTOR and MAPK pathways.

-

In vivo efficacy studies: Assessing the neuroprotective effects of this compound in animal models of Alzheimer's, Parkinson's, or ischemic stroke to determine its therapeutic potential in a physiological context.

A thorough investigation of this compound's neuroprotective properties will be a critical step in determining its potential for development as a novel treatment for neurodegenerative diseases.

References

Katsumadain A and its Potential Anti-inflammatory Properties: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the anti-inflammatory properties of extracts from Alpinia katsumadai and its constituent, cardamonin. However, there is a notable scarcity of specific research directly investigating the anti-inflammatory effects of katsumadain A. This document, therefore, leverages the comprehensive data available for the Alpinia katsumadai plant and its well-studied diarylheptanoids and chalcones, particularly cardamonin, to infer the potential anti-inflammatory mechanisms and properties of related compounds like this compound.

Introduction

Alpinia katsumadai Hayata, a plant in the Zingiberaceae family, has a long history of use in traditional medicine for treating inflammatory conditions and gastric disorders. Phytochemical investigations have revealed a rich composition of bioactive compounds, including diarylheptanoids, flavonoids, and chalcones. Among these, diarylheptanoids, characterized by a 1,7-diphenylheptane skeleton, are a significant class of compounds with reported anti-inflammatory activities. This compound is a diarylheptanoid found in the seeds of Alpinia katsumadai. While its primary researched bioactivity to date has been as a neuraminidase inhibitor with potential anti-influenza applications, its structural relatives from the same plant have demonstrated notable anti-inflammatory effects.[1][2] This whitepaper will synthesize the available data on the anti-inflammatory properties of compounds from Alpinia katsumadai, with a focus on cardamonin, to provide a framework for understanding the potential of this compound as an anti-inflammatory agent.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of compounds isolated from Alpinia katsumadai have been evaluated through various in vitro assays. These studies primarily focus on the inhibition of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several diarylheptanoids have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[3] For instance, certain diarylheptanoids have demonstrated potent inhibitory activity on NO production.

Inhibition of Prostaglandin E2 (PGE2) Synthesis

Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. Cardamonin has been shown to suppress PGE2 production in activated macrophages.[4]

Table 1: Quantitative Data on In Vitro Anti-inflammatory Effects of Cardamonin

| Bioactive Compound | Cell Line | Stimulant | Target | IC50 Value | Reference |

| Cardamonin | RAW 264.7 | LPS | NO Production | Not specified | [1] |

| Cardamonin | RAW 264.7 | LPS | PGE2 Production | Not specified | [4] |

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of compounds from Alpinia katsumadai has also been validated in animal models of inflammation.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used acute inflammation model. Administration of cardamonin has been shown to significantly reduce paw edema in this model.[1]

Table 2: Quantitative Data on In Vivo Anti-inflammatory Effects of Cardamonin

| Bioactive Compound | Animal Model | Inflammation Inducer | Effect | Dosage | Reference |

| Cardamonin | Rat | Carrageenan | Reduced paw edema | Not specified | [1] |

Molecular Mechanisms of Action

The anti-inflammatory effects of compounds from Alpinia katsumadai are attributed to their modulation of key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Cardamonin has been demonstrated to inhibit the activation of the NF-κB pathway.[1] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of its target inflammatory genes.

Modulation of MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of protein kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Cardamonin has been shown to decrease the expression of phosphorylated ERK, JNK, and p38 in carrageenan-induced paw edema.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to assess the anti-inflammatory properties of this compound.

In Vitro Nitric Oxide (NO) Production Assay

Objective: To determine the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Protocol:

-

Animals: Male Wistar rats (180-200 g) are used.

-

Grouping: Animals are divided into groups: control (vehicle), positive control (indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

-

Administration: this compound or vehicle is administered orally or intraperitoneally 1 hour before carrageenan injection.

-

Inflammation Induction: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation: The percentage of edema inhibition is calculated for each group relative to the control group.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of this compound is currently limited in the scientific literature, the extensive research on other bioactive compounds from Alpinia katsumadai, particularly cardamonin, provides a strong rationale for investigating this compound as a potential anti-inflammatory agent. The shared diarylheptanoid scaffold suggests that this compound may also exert its effects through the modulation of key inflammatory pathways such as NF-κB and MAPK.

Future research should focus on:

-

In vitro screening: Evaluating the inhibitory effects of this compound on the production of a wider range of inflammatory mediators, including various cytokines (TNF-α, IL-6, IL-1β) and chemokines.

-

Mechanism of action studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

In vivo studies: Expanding the investigation to other animal models of inflammation, including chronic inflammation models.

-

Structure-activity relationship studies: Comparing the anti-inflammatory activities of this compound with other diarylheptanoids from Alpinia katsumadai to understand the structural requirements for activity.

The exploration of this compound's anti-inflammatory potential holds promise for the development of new therapeutic agents for a variety of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Diarylheptanoids from the seeds of Alpinia katsumadai as heat shock factor 1 inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Katsumadain A as a Neuraminidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Katsumadain A, a diarylheptanoid isolated from the seeds of Alpinia katsumadai, has emerged as a promising natural scaffold for the development of novel influenza neuraminidase inhibitors. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound's activity against influenza neuraminidase. It details the quantitative inhibitory data, the experimental protocols for assessing its activity, and the molecular insights into its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of virology, medicinal chemistry, and drug development who are interested in the potential of this compound as an anti-influenza therapeutic.

Introduction

Influenza continues to pose a significant global health threat, necessitating the development of new antiviral agents to combat emerging drug-resistant strains. The influenza virus neuraminidase (NA) is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells. As such, it remains a prime target for antiviral drug design.[1][2] this compound, a natural product isolated from Alpinia katsumadai, has demonstrated potent inhibitory activity against influenza A virus neuraminidase, presenting a novel chemical scaffold for inhibitor development.[3][4][5] This guide synthesizes the available data on its inhibitory potency and mechanism.

Quantitative Inhibitory Data

The inhibitory activity of this compound against various influenza A virus neuraminidases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Virus Strain | Neuraminidase Subtype | IC50 (µM) | Reference |

| Human Influenza A/PR/8/34 | H1N1 | 1.05 ± 0.42 | [3][6] |

| Swine Influenza A/Swine/1 | H1N1 | 0.90 | [3] |

| Swine Influenza A/Swine/2 | H1N1 | 1.20 | [3] |

| Swine Influenza A/Swine/3 | H1N1 | 1.64 | [3] |

| Swine Influenza A/Swine/4 | H1N1 | 1.10 | [3] |

Table 1: Neuraminidase Inhibitory Activity of this compound

Mechanism of Action

The mechanism of action of this compound as a neuraminidase inhibitor involves its direct interaction with the enzyme's active site, preventing the cleavage of sialic acid residues from host cell receptors and newly formed virions. This action effectively traps the progeny viruses on the cell surface, inhibiting their release and spread.

Molecular Docking Insights

Computational docking studies have provided a theoretical model for the binding of this compound to the neuraminidase active site.[3][6] These studies suggest that the diarylheptanoid structure of this compound allows it to occupy the catalytic site of the enzyme with excellent surface complementarity. The interactions are predicted to involve key amino acid residues within the active site, although the precise binding mode and the determination of competitive, non-competitive, or other modes of inhibition await confirmation from detailed kinetic studies and co-crystallography.

Caption: Mechanism of Neuraminidase Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound as a neuraminidase inhibitor.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is based on the commonly used method for determining the in vitro inhibitory activity of compounds against influenza neuraminidase.

Objective: To determine the IC50 value of this compound against a specific influenza virus neuraminidase.

Materials:

-

This compound (dissolved in DMSO)

-

Influenza virus stock (e.g., A/PR/8/34 H1N1)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., 33 mM MES buffer, pH 6.5, containing 4 mM CaCl2)

-

Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

-

Oseltamivir carboxylate (positive control)

-

DMSO (vehicle control)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

-

Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a linear reaction rate for the duration of the assay.

-

Assay Setup: In a 96-well black microplate, add the following to triplicate wells:

-

Test wells: Diluted this compound and diluted virus.

-

Positive control wells: Diluted oseltamivir carboxylate and diluted virus.

-

Virus control wells (100% activity): Assay buffer with vehicle (DMSO) and diluted virus.

-

Blank wells (0% activity): Assay buffer and vehicle (DMSO) without virus.

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

-

Reaction Initiation: Add MUNANA substrate to all wells to a final concentration of 100 µM.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution to all wells.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader.

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 - [((Fluorescence of test well - Fluorescence of blank) / (Fluorescence of virus control - Fluorescence of blank)) * 100]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Experimental workflow for the fluorescence-based neuraminidase inhibition assay.

Plaque Reduction Assay

This cell-based assay is used to evaluate the overall antiviral activity of a compound, including its effect on viral entry, replication, and spread.

Objective: To determine the ability of this compound to inhibit influenza virus replication in a cell culture model.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

This compound

-

Cell culture medium (e.g., MEM)

-

Trypsin (for viral activation)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

-

Virus Infection: Wash the cell monolayers and infect with a diluted virus stock (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. The viral plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50 (50% effective concentration).

Future Directions

While this compound has shown significant promise as a neuraminidase inhibitor, further research is required to fully elucidate its potential as an antiviral therapeutic. Key areas for future investigation include:

-

Detailed Kinetic Studies: Determination of the inhibition kinetics (e.g., Ki value, mode of inhibition) is crucial for understanding the potency and mechanism of action of this compound.

-

In Vivo Efficacy: Evaluation of the antiviral activity of this compound in animal models of influenza infection is necessary to assess its therapeutic potential in a living organism.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound can lead to the identification of more potent and pharmacokinetically favorable compounds.

-

Resistance Studies: Investigation of the potential for influenza viruses to develop resistance to this compound is essential for its long-term viability as an antiviral drug.

Conclusion

This compound represents a novel and potent natural product inhibitor of influenza neuraminidase. Its unique diarylheptanoid scaffold provides a new avenue for the design and development of anti-influenza drugs. The data and protocols presented in this guide offer a foundation for further research into this promising compound and its derivatives. Continued investigation into its mechanism of action, in vivo efficacy, and potential for resistance will be critical in determining its future role in the management of influenza.

References

- 1. Influenza virus neuraminidase: structure, antibodies, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Frontiers | Potential Natural Products Against Respiratory Viruses: A Perspective to Develop Anti-COVID-19 Medicines [frontiersin.org]

- 5. Research Progress on Neuraminidase Inhibitors Against Influenza Virus - www.pharmasources.com [pharmasources.com]

- 6. pubs.acs.org [pubs.acs.org]

The Cytotoxic Activity of Katsumadain A on Cancer Cell Lines: A Review of Currently Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Katsumadain A is a naturally occurring diarylheptanoid found in the plant Alpinia katsumadai Hayata. While natural products are a rich source of novel therapeutic agents, a comprehensive review of the existing scientific literature reveals a significant gap in our understanding of the cytotoxic activity of this compound against cancer cell lines. This technical guide summarizes the current state of knowledge and highlights the absence of publicly available data on this specific topic.

Quantitative Data on Cytotoxic Activity

A thorough search of scientific databases for quantitative data, such as IC50 values, regarding the cytotoxic effects of this compound on various cancer cell lines has yielded no specific results. At present, there are no published studies that provide the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. This lack of data prevents a quantitative comparison of its potency across different cancer types.

Experimental Protocols

Due to the absence of research on the cytotoxic effects of this compound on cancer cells, there are no established or published experimental protocols for its use in this context. Standard methodologies for assessing cytotoxicity would typically include:

-

Cell Viability Assays: Such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, SRB (Sulphorhodamine B) assay, or CellTiter-Glo® Luminescent Cell Viability Assay to measure the dose-dependent effect of the compound on cell proliferation.

-

Apoptosis Assays: Including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the induction of apoptosis and distinguish it from necrosis.

-

Cell Cycle Analysis: Using flow cytometry to determine the effect of the compound on cell cycle progression.

-

Western Blot Analysis: To investigate the modulation of key proteins involved in cell survival, apoptosis, and other relevant signaling pathways.

However, the application of these protocols to study this compound in the context of cancer remains to be documented.

Signaling Pathways

The primary focus of the currently available research on this compound has been on its synthesis and its potent inhibitory activity against the neuraminidase of the influenza A virus (H1N1 subtype).[1] There is no scientific literature available that elucidates the signaling pathways modulated by this compound in cancer cells. Therefore, it is not possible to create diagrams of its mechanism of action in a cancer context.

Experimental Workflow for Cytotoxicity Assessment

While no specific workflow for this compound exists, a general experimental workflow for assessing the cytotoxic activity of a novel compound is presented below. This diagram illustrates the logical sequence of experiments that would be necessary to characterize the anticancer potential of a compound like this compound.

Caption: A generalized experimental workflow for evaluating the cytotoxic activity of a compound.

Conclusion

References

Katsumadain A: A Comprehensive Review of its Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Katsumadain A is a naturally occurring diarylheptanoid isolated from the seeds of Alpinia katsumadai Hayata, a plant used in traditional medicine. This technical guide provides a comprehensive overview of the current scientific literature on the bioactivities of this compound, with a focus on its anti-influenza, anti-emetic, cytotoxic, and metabolic regulatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical Structure

This compound is a diarylheptanoid characterized by a specific stereochemistry. Its structure was elucidated through spectroscopic analysis.

Structure of this compound

Bioactivities of this compound

This compound has demonstrated a range of biological activities, which are summarized in the following sections.

Anti-influenza Activity

This compound has been identified as an inhibitor of the influenza virus neuraminidase (NA), a key enzyme in viral propagation.

Table 1: Neuraminidase Inhibitory Activity of this compound

| Virus Strain | IC50 (µM) | Reference |

| Influenza A/PR/8/34 (H1N1) | 1.05 ± 0.42 | [1] |

| H1N1 swine influenza viruses | 0.59 - 1.64 | [1] |

The inhibitory activity of this compound against influenza neuraminidase can be determined using a fluorescence-based assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Virus Preparation: The influenza virus is diluted in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the assay period.

-

Compound Dilution: this compound is serially diluted in the assay buffer to achieve a range of final concentrations.

-

Assay Procedure:

-

In a 96-well black microplate, 25 µL of each this compound dilution is mixed with 25 µL of the diluted virus.

-

The plate is incubated at 37°C for 30 minutes to allow for inhibitor binding to the enzyme.

-

50 µL of the MUNANA substrate solution is added to each well to initiate the enzymatic reaction.

-

The plate is incubated at 37°C for 60 minutes.

-

-

Detection: The reaction is stopped by adding a stop solution. The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the neuraminidase activity, is calculated from the dose-response curve.

Experimental workflow for the neuraminidase inhibition assay.

Anti-emetic Activity

The anti-emetic effect of this compound can be evaluated in a chick emesis model.

-

Animals: Day-old chicks are housed in a controlled environment with free access to food and water.

-

Grouping and Administration:

-

Chicks are divided into control and treatment groups.

-

The treatment groups receive varying doses of this compound, administered orally or intraperitoneally.

-

The control group receives the vehicle.

-

A positive control group receives a standard anti-emetic drug.

-

-

Induction of Emesis: Thirty minutes after treatment, emesis is induced by oral administration of a 50 mg/kg body weight solution of copper sulfate.

-

Observation: Each chick is observed for a period of 10 minutes, and the number of retches (emetic movements without expulsion of gastric contents) is recorded.

-

Data Analysis: The anti-emetic activity is expressed as the percentage reduction in the number of retches in the treated groups compared to the control group.

Experimental workflow for the chick anti-emetic assay.

Cytotoxic and Anti-proliferative Activity

While specific studies on the anti-cancer activity of this compound are limited, other diarylheptanoids isolated from Alpinia katsumadai have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of Diarylheptanoids from Alpinia katsumadai

| Compound | Cell Line | IC50 (µM) | Reference |

| Diarylheptanoid 3 | A549 (Lung) | 21.78 | [1] |

| Diarylheptanoid 3 | HepG2 (Liver) | 3.94 | [1] |

| Diarylheptanoid 3 | SGC7901 (Gastric) | 10.25 | [1] |

| Diarylheptanoid 3 | SW480 (Colon) | 15.63 | [1] |

| Diarylheptanoid 4 | A549 (Lung) | 18.92 | [1] |

| Diarylheptanoid 4 | HepG2 (Liver) | 5.21 | [1] |

| Diarylheptanoid 4 | SGC7901 (Gastric) | 12.44 | [1] |

| Diarylheptanoid 4 | SW480 (Colon) | 19.87 | [1] |

The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Experimental workflow for the MTT cytotoxicity assay.

Metabolic Regulatory Effects

Recent studies have highlighted the potential of compounds from Alpinia katsumadai to modulate metabolic pathways. An ethanol extract of the seeds showed hypoglycemic effects in db/db mice.[3] Furthermore, diarylheptanoid-chalcone hybrids from this plant have been found to inhibit α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are therapeutic targets for type 2 diabetes.[3]

Table 3: α-Glucosidase and PTP1B Inhibitory Activities of Diarylheptanoid-Chalcone Hybrids from Alpinia katsumadai

| Compound | α-Glucosidase IC50 (µM) | PTP1B IC50 (µM) | Reference |

| Katsumadainol A1 | 2.9 | 22.0 | [3] |

| Katsumadainol A2 | 4.5 | 25.4 | [3] |

| Katsumadainol A3 | 7.4 | 30.1 | [3] |

| Acarbose (standard) | 170.9 | - | [3] |

| Sodium Orthovanadate (standard) | - | 215.7 | [3] |

The inhibition of α-glucosidase in the small intestine slows down the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity.

Proposed mechanism of metabolic regulation by this compound analogs.

Conclusion

This compound, a diarylheptanoid from Alpinia katsumadai, exhibits a range of promising bioactivities, including anti-influenza, anti-emetic, and potential anti-cancer and metabolic regulatory effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the specific mechanisms of action and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

The Pharmacology of Katsumadain A: A Technical Guide for Researchers

An In-depth Examination of a Promising Diarylheptanoid with Anti-emetic and Antiviral Properties

Katsumadain A, a natural diarylheptanoid isolated from the seeds of Alpinia katsumadai, has emerged as a compound of significant interest in pharmacological research. Exhibiting potent anti-emetic and neuraminidase inhibitory activities, it holds promise for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, including its known mechanisms of action, available quantitative data, and detailed experimental protocols.

Core Pharmacological Activities

This compound has demonstrated two primary pharmacological effects:

-

Anti-emetic Activity: this compound has been shown to possess anti-emetic properties, as demonstrated in the copper sulfate-induced chick emesis model. This activity is a key traditional use of the plant from which it is derived.

-

Antiviral Activity: The compound exhibits significant inhibitory activity against influenza virus neuraminidase, a crucial enzyme for viral replication and propagation. This makes this compound a potential lead compound for the development of new anti-influenza drugs.

Quantitative Pharmacological Data

To date, the most extensively quantified pharmacological parameter for this compound is its inhibitory activity against influenza neuraminidase. The following table summarizes the available IC50 values.

| Target Enzyme/Virus | IC50 (µM) |

| Influenza A/PR/8/34 (H1N1) Neuraminidase | 1.05–0.42 |

| H1N1 Swine Influenza Virus Neuraminidase (4 strains) | 0.59–1.64 |

No quantitative data (e.g., ED50) for the anti-emetic activity of this compound has been found in the reviewed literature.

Mechanism of Action

Neuraminidase Inhibition

The primary antiviral mechanism of this compound is the inhibition of the neuraminidase enzyme of the influenza virus. Neuraminidase is responsible for cleaving sialic acid residues on the surface of infected cells, allowing for the release of newly formed virus particles. By inhibiting this enzyme, this compound effectively traps the viruses on the cell surface, preventing their spread and propagation. The kinetics of this inhibition are believed to be competitive.[1]

Caption: Inhibition of Influenza Neuraminidase by this compound.

Potential Anti-Inflammatory Mechanisms

While direct studies on the anti-inflammatory mechanisms of this compound are limited, related diarylheptanoids from Alpinia species have been shown to exert anti-inflammatory effects through various pathways. These include the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the inhibition of pro-inflammatory cytokines. It is plausible that this compound may share these properties.

Compounds from the Zingiberaceae family, to which Alpinia katsumadai belongs, have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2] Further research is warranted to investigate if this compound affects these targets and associated signaling pathways like NF-κB and MAPK.

Caption: Hypothesized Anti-Inflammatory Action of this compound.

Pharmacokinetics (ADME)

There is currently no published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. The low oral bioavailability of many polyphenolic compounds, such as procyanidins, is a known challenge.[3] Future research should focus on characterizing the pharmacokinetic profile of this compound to assess its potential as a drug candidate.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the neuraminidase inhibitory activity of a compound.

Materials:

-

Influenza virus with known neuraminidase activity

-

This compound (or test compound)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well plates (black, flat-bottom)

-

Fluorometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed amount of influenza virus to each well, followed by the various concentrations of this compound. Include control wells with virus and buffer only (no inhibitor) and wells with buffer only (background). Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

Substrate Addition: Add the MUNANA substrate to all wells to a final concentration of 100 µM.

-

Enzymatic Reaction: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Fluorescence Measurement: Read the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Caption: Workflow for Neuraminidase Inhibition Assay.

Copper Sulfate-Induced Chick Emesis Model

This in vivo model is used to evaluate the anti-emetic potential of compounds.

Animals:

-

Young chicks (e.g., 4-7 days old)

Materials:

-

This compound (or test compound)

-

Copper sulfate pentahydrate (CuSO4·5H2O)

-

Vehicle (e.g., distilled water with a small amount of Tween 80)

-

Standard anti-emetic drug (e.g., chlorpromazine, domperidone)

-

Observation cages

Procedure:

-

Animal Acclimatization: Acclimatize the chicks to the experimental environment.

-

Grouping: Divide the chicks into different groups: negative control (vehicle), positive control (standard anti-emetic), and test groups (different doses of this compound).

-

Drug Administration: Administer the vehicle, standard drug, or this compound orally to the respective groups.

-

Induction of Emesis: After a specific time (e.g., 30 minutes), orally administer a 50 mg/kg solution of copper sulfate to all chicks to induce emesis.

-

Observation: Observe the chicks for a defined period (e.g., 10 minutes) and count the number of retches (emetic episodes).

-

Data Analysis: Compare the mean number of retches in the test groups to the negative control group. Calculate the percentage of inhibition of emesis. An ED50 can be determined from a dose-response curve.

Caption: Workflow for the Chick Emesis Model.

Future Directions

The pharmacological profile of this compound is still not fully elucidated. Future research should prioritize:

-

Quantitative Anti-emetic Studies: Conducting dose-response studies to determine the ED50 of this compound's anti-emetic effect.

-

Mechanism of Anti-emetic Action: Investigating the specific receptors and pathways involved in its anti-emetic activity.

-

In-depth Anti-inflammatory Studies: Evaluating the effect of this compound on key inflammatory mediators (e.g., iNOS, COX-2, pro-inflammatory cytokines) and signaling pathways (e.g., NF-κB, MAPK).

-

Pharmacokinetic Profiling: Performing comprehensive in vitro and in vivo ADME studies to determine its bioavailability, metabolic stability, and other pharmacokinetic parameters.

-

Toxicology Studies: Assessing the safety profile of this compound through cytotoxicity and genotoxicity assays (e.g., Ames test).

A thorough understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

Preliminary Screening of Katsumadain A Targets: A Technical Guide

Introduction

Katsumadain A is a diarylheptanoid natural product isolated from the seeds of Alpinia katsumadai. Preliminary studies have revealed its potential as a therapeutic agent, notably demonstrating anti-emetic properties and inhibitory activity against the influenza virus neuraminidase.[1] To fully elucidate its mechanism of action and explore its broader therapeutic potential, a comprehensive screening for its molecular targets within human cells is imperative. This technical guide outlines a proposed strategy for the preliminary identification of this compound's biological targets, employing contemporary proteomics-based approaches. The methodologies, hypothetical results, and downstream analyses are presented to serve as a framework for researchers in drug discovery and chemical biology.

Proposed Screening Strategy

A dual-pronged approach is proposed to identify the direct binding partners of this compound. This strategy combines an affinity-based method with a biophysical assay to enhance the robustness of the findings and minimize false positives.

-